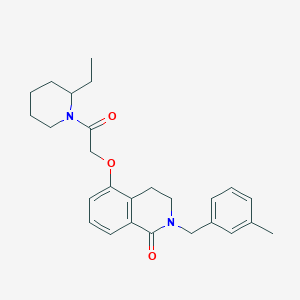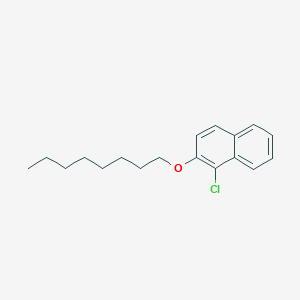
1-Chloro-2-(octyloxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(octyloxy)naphthalene is a chemical compound with the molecular formula C18H23ClO . It has an average mass of 290.828 Da and a monoisotopic mass of 290.143738 Da .
Synthesis Analysis
The synthesis of compounds similar to 1-Chloro-2-(octyloxy)naphthalene has been reported in the literature. For instance, the synthesis of 5-isocyanonaphthalene-1-ol (ICOL), a novel fluorophore, and its octyloxy derivative, 5-isocyano-1-(octyloxy)naphthalene (ICON), has been described . The synthesis involved various solvatochromic methods, such as Lippert–Mataga and Bilot–Kawski, along with time-dependent density functional theory (TD-DFT) and time-resolved emission spectroscopy (TRES) .Molecular Structure Analysis
The molecular structure of 1-Chloro-2-(octyloxy)naphthalene consists of 18 carbon atoms, 23 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Scientific Research Applications
Organic Thin-Film Transistors
1-Chloro-2-(octyloxy)naphthalene, as a chlorinated naphthalene derivative, may be relevant to the development of high-performance, air-stable n-type organic thin-film transistors (OTFTs). Core-chlorinated naphthalene tetracarboxylic diimides (NDIs) with fluoroalkyl chains, while not exactly 1-Chloro-2-(octyloxy)naphthalene, have shown significant potential in OTFTs due to their excellent field-effect mobilities, minimal hysteresis, and high on–off ratios in air. These NDIs exhibit a herringbone structure conducive to high charge-transport behavior, indicating the importance of chlorinated naphthalenes in flexible electronics (J. H. Oh et al., 2010).
Biodegradation of Hydrocarbons
The potential of using microorganisms for the biodegradation of various hydrocarbons, including naphthalene derivatives, is a promising area of research. Penicillium sp. CHY-2, a filamentous fungus, has shown capability in degrading aliphatic and aromatic hydrocarbons such as naphthalene. While this research does not directly involve 1-Chloro-2-(octyloxy)naphthalene, it underscores the biodegradation potential of naphthalene derivatives and their relevance in treating hydrocarbon-contaminated sites (M. Govarthanan et al., 2017).
Environmental Pollution and Remediation
The study of polychlorinated naphthalenes (PCNs) in stack gas emissions from waste incinerators includes compounds related to 1-Chloro-2-(octyloxy)naphthalene. These studies are crucial for understanding the environmental impact of chlorinated naphthalenes and developing strategies for pollution control and remediation. The investigation of PCNs in incinerators handling various types of waste has revealed significant emissions, providing a basis for assessing and managing the environmental risk associated with these compounds (Jicheng Hu et al., 2013).
Green Chemistry and Chemical Synthesis
The synthesis of naphthidines, which may be related to the chemical behavior of 1-Chloro-2-(octyloxy)naphthalene, demonstrates the potential of chlorinated naphthalene derivatives in green chemistry and novel chemical syntheses. Naphthidines are synthesized through a process that involves nickel-catalyzed amination followed by oxidative homocoupling, showcasing the versatility of naphthalene derivatives in producing compounds with significant electronic and magnetic properties (Christophe Desmarets et al., 2006).
Mechanism of Action
The mechanism of action of naphthalene derivatives can vary depending on the specific compound and its functional groups. For example, fluorescent probes that exhibit solvatochromic or excited-state proton-transfer (ESPT) properties are essential tools for studying complex biological or chemical systems .
Future Directions
Future research could explore the properties and potential applications of 1-Chloro-2-(octyloxy)naphthalene and similar compounds. For instance, fluorescent probes that exhibit solvatochromic or excited-state proton-transfer (ESPT) properties could be used to study complex biological or chemical systems .
properties
IUPAC Name |
1-chloro-2-octoxynaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClO/c1-2-3-4-5-6-9-14-20-17-13-12-15-10-7-8-11-16(15)18(17)19/h7-8,10-13H,2-6,9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULRWTCZWDFYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C2=CC=CC=C2C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(octyloxy)naphthalene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

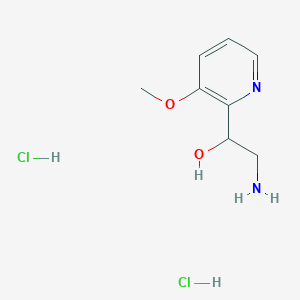
![N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2939347.png)
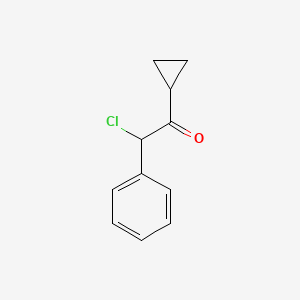

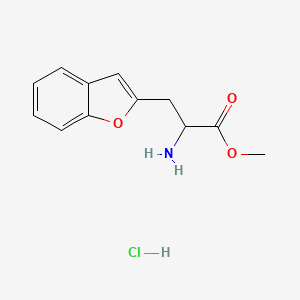
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2939354.png)
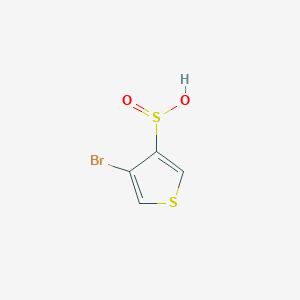
![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2939356.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-ethoxyphenyl)propanamide](/img/structure/B2939357.png)

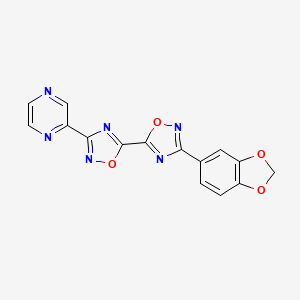
![[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride](/img/structure/B2939361.png)

